molecular formula C81H84FeN3O33 B12794790 Adriamycin-ferric ion CAS No. 91947-52-3

Adriamycin-ferric ion

Cat. No.: B12794790
CAS No.: 91947-52-3
M. Wt: 1683.4 g/mol
InChI Key: FLOVFBJAXRDQGS-UHFFFAOYSA-K
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Description

Adriamycin-ferric ion complex, also known as ferric adriamycin, is a coordination compound formed by the interaction of ferric ions (Fe³⁺) with adriamycin, an anthracycline antibiotic. Adriamycin is widely used in cancer chemotherapy due to its potent antitumor activity. The formation of the this compound complex can influence the drug’s pharmacokinetics and pharmacodynamics, potentially altering its therapeutic efficacy and toxicity profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The adriamycin-ferric ion complex is typically prepared by mixing adriamycin with ferric chloride in aqueous solution. The reaction is carried out at room temperature, and the pH of the solution is adjusted to between 6.0 and 7.0 using sodium hydroxide. The molar ratio of ferric chloride to adriamycin can vary, but common ratios include 1:1 and 3:1 .

Industrial Production Methods: In industrial settings, the preparation of the this compound complex involves large-scale mixing of adriamycin and ferric chloride solutions. The mixture is then subjected to ultrafiltration and centrifugation to remove any unreacted components and to isolate the complex. The final product is lyophilized and reconstituted in water for use in pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions: The adriamycin-ferric ion complex undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

The adriamycin-ferric ion complex has several scientific research applications, including:

Mechanism of Action

The adriamycin-ferric ion complex exerts its effects through several mechanisms:

    Intercalation into DNA: Adriamycin intercalates into the DNA double helix, disrupting DNA replication and transcription.

    Generation of Reactive Oxygen Species: The ferric ion can undergo redox cycling, producing reactive oxygen species that cause oxidative damage to cellular components.

    Inhibition of Topoisomerase II: Adriamycin stabilizes the topoisomerase II-DNA cleavable complex, preventing the re-ligation of DNA strands and leading to DNA breaks.

    Membrane Damage: The complex can interact with cell membranes, causing lipid peroxidation and membrane disruption.

Comparison with Similar Compounds

Uniqueness of Adriamycin-Ferric Ion Complex: The this compound complex is unique due to its specific redox behavior and the ability to generate reactive oxygen species, which contribute to its potent antitumor activity. Additionally, the complex’s interactions with DNA and topoisomerase II are critical for its cytotoxic effects .

Properties

CAS No.

91947-52-3

Molecular Formula

C81H84FeN3O33

Molecular Weight

1683.4 g/mol

IUPAC Name

1-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-3,12-dihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-5-olate;iron(3+)

InChI

InChI=1S/3C27H29NO11.Fe/c3*1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3*3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;/q;;;+3/p-3

InChI Key

FLOVFBJAXRDQGS-UHFFFAOYSA-K

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3[O-])C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3[O-])C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3[O-])C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.[Fe+3]

Origin of Product

United States

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